(Z)-isopropyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an isopropyl group, an ethoxybenzylidene group, a dihydrobenzofuran group, and an acetate group. The presence of these groups suggests that the compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran and benzylidene groups suggests that the compound may have aromatic properties. The ethoxy and isopropyl groups are likely to add steric bulk .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acetate group might be susceptible to hydrolysis, while the benzylidene group might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, it might have a certain solubility profile based on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Antioxidant Capacity and Chemical Reactions
- ABTS/PP Decolorization Assay of Antioxidant Capacity : A review focused on the reaction pathways of the ABTS/potassium persulfate decolorization assay, revealing insights into how certain antioxidants, particularly of phenolic nature, interact with ABTS radicals. This method is widely used to measure antioxidant capacity, highlighting the complex interactions and oxidative degradation pathways involved in these processes. Such assays are crucial in evaluating the antioxidant potential of compounds, including potentially related structures to the specified compound (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental and Biological Impacts of Chemical Compounds
- Biodegradation and Fate of Organic Compounds : Research on the biodegradation and environmental fate of various organic compounds, including ethyl tert-butyl ether (ETBE), provides insights into microbial degradation pathways and environmental impact assessments. Although not directly related, understanding the degradation mechanisms of similar compounds can offer clues about the environmental behavior of (Z)-isopropyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, including its persistence and potential effects on ecosystems (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-4-25-18-8-6-5-7-15(18)11-20-22(24)17-10-9-16(12-19(17)28-20)26-13-21(23)27-14(2)3/h5-12,14H,4,13H2,1-3H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFPIHSRBFDFTC-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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